molecular formula C16H20ClF3N4O2 B6926316 N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide

N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide

Cat. No.: B6926316
M. Wt: 392.80 g/mol
InChI Key: GJCUQNWDDNNGJC-UHFFFAOYSA-N
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Description

N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide is a synthetic organic compound notable for its distinctive chemical structure, characterized by a trifluoromethyl-pyridine moiety, a piperidine ring, and a terminal acetamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activity and unique chemical properties.

Properties

IUPAC Name

N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N4O2/c1-10(25)23-12-3-2-6-24(9-12)14(26)4-5-21-15-13(17)7-11(8-22-15)16(18,19)20/h7-8,12H,2-6,9H2,1H3,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCUQNWDDNNGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide can be synthesized through a multi-step process. A common approach starts with the nitration of 3-chloro-5-(trifluoromethyl)pyridine, followed by reduction to obtain the corresponding amine. This intermediate can then be subjected to a propanoylation reaction to form an amide linkage, and finally, cyclization to incorporate the piperidine ring structure with appropriate reagents under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis involves optimizing each step for higher yield and purity. This includes refining reaction conditions such as temperature, solvent choice, and catalytic systems to ensure an efficient, scalable process. High-performance liquid chromatography (HPLC) and other purification techniques are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide can participate in various chemical reactions:

  • Oxidation and Reduction: : This compound can undergo oxidative and reductive transformations, often involving the pyridine or amide groups.

  • Substitution Reactions: : The chlorinated pyridine ring is a potential site for nucleophilic substitution reactions.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reagents such as strong bases (e.g., sodium hydride) for deprotonation steps, acids (e.g., hydrochloric acid) for hydrolysis, and oxidizing agents (e.g., potassium permanganate) for oxidative transformations are often employed. Solvents like dichloromethane and acetonitrile are commonly used.

Major Products Formed from these Reactions

The reactions typically yield derivatives with modifications at the pyridine ring, alterations of the piperidine moiety, or cleaved amide bonds, resulting in structurally diverse compounds suitable for further study.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for designing new molecules with potential applications in material science and catalysis. Its unique structure aids in understanding reactivity and stability.

Biology

In biological research, N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide is explored for its possible interactions with biological targets, providing insights into cellular mechanisms and pathways.

Medicine

Medically, it may serve as a lead compound in drug development, especially for conditions where modulation of specific biochemical pathways is required. Its interactions at the molecular level can offer therapeutic potential.

Industry

Industrially, its applications include the development of novel agrochemicals and additives, contributing to innovations in agriculture and manufacturing processes.

Mechanism of Action

The compound’s mechanism of action involves binding to molecular targets such as enzymes or receptors, altering their function. The trifluoromethyl group enhances its binding affinity, while the piperidine ring contributes to its overall stability and bioavailability. Pathways involved may include inhibition of specific enzymes or interference with receptor-ligand interactions, depending on the biological context.

Comparison with Similar Compounds

Compared to other similar compounds like N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]pyridin-3-yl]acetamide, this molecule stands out due to the presence of both the piperidine ring and the acetamide group, enhancing its versatility in various reactions.

List of Similar Compounds

  • N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]pyridin-3-yl]acetamide

  • N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoyl]piperidin-3-yl]acetamide

Each compound showcases unique properties and reactivity, making N-[1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoyl]piperidin-3-yl]acetamide a valuable subject for continued research and application.

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